
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique structural properties. This compound, with its specific substituents, exhibits distinct chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations. Key steps include:
Chlorination: Introduction of a chlorine atom at the 2-position.
Amidation: Formation of the carboxamide group at the 10-position.
Thioether Formation: Attachment of the butylthioethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group.
Substitution: Nucleophilic substitution at the chlorine position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy-
- N-[2-(Diethylamino)ethyl]-10H-phenothiazine-10-carboxamide
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butylthioethyl group and the chlorine atom at the 2-position differentiates it from other phenothiazine derivatives, potentially leading to unique pharmacological activities and applications.
Propiedades
Número CAS |
53056-67-0 |
|---|---|
Fórmula molecular |
C19H21ClN2OS2 |
Peso molecular |
393.0 g/mol |
Nombre IUPAC |
N-(2-butylsulfanylethyl)-2-chlorophenothiazine-10-carboxamide |
InChI |
InChI=1S/C19H21ClN2OS2/c1-2-3-11-24-12-10-21-19(23)22-15-6-4-5-7-17(15)25-18-9-8-14(20)13-16(18)22/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |
Clave InChI |
JFHSXZZGQVJROO-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




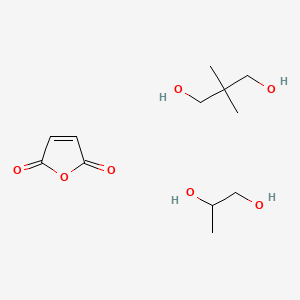
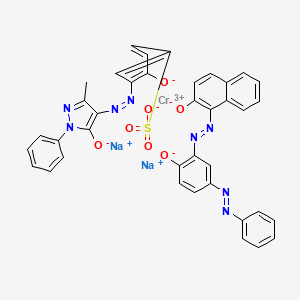
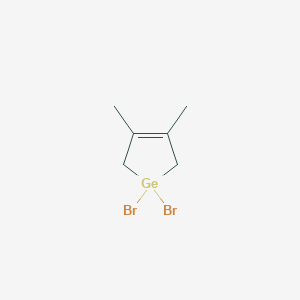
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)


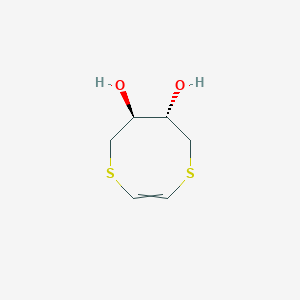
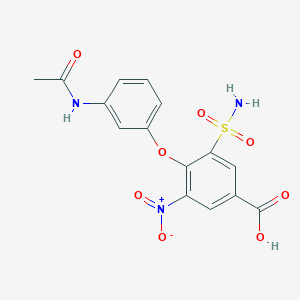
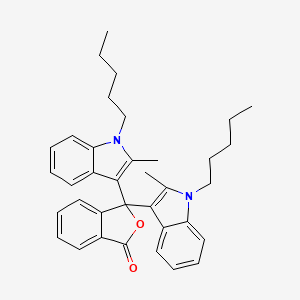
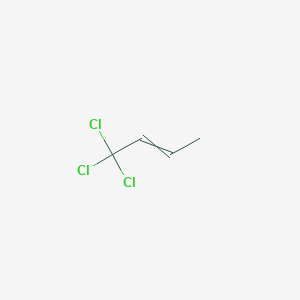
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
